1-(1,3-Benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethanone
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Overview
Description
1-(2H-1,3-benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one is a complex organic compound that features a benzodioxole ring and a quinazoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Synthesis of the Quinazoline Moiety: The quinazoline ring is often synthesized from anthranilic acid derivatives through cyclization reactions.
Coupling Reaction: The final step involves coupling the benzodioxole and quinazoline moieties through a sulfanyl linkage, often using thiol reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one can undergo various chemical reactions:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(2H-1,3-benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes or receptors that are involved in biological pathways.
Pathways Involved: The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
1-(2H-1,3-benzodioxol-5-yl)-2-[(6-chloroquinazolin-2-yl)sulfanyl]ethan-1-one: Lacks the phenyl group, which may influence its chemical properties.
Uniqueness
1-(2H-1,3-benzodioxol-5-yl)-2-[(6-chloro-4-phenylquinazolin-2-yl)sulfanyl]ethan-1-one is unique due to the presence of both the benzodioxole and quinazoline moieties, as well as the specific positioning of the chlorine and phenyl groups. These structural features contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C23H15ClN2O3S |
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Molecular Weight |
434.9 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(6-chloro-4-phenylquinazolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C23H15ClN2O3S/c24-16-7-8-18-17(11-16)22(14-4-2-1-3-5-14)26-23(25-18)30-12-19(27)15-6-9-20-21(10-15)29-13-28-20/h1-11H,12-13H2 |
InChI Key |
JSSRHAKOUBFPGL-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)CSC3=NC4=C(C=C(C=C4)Cl)C(=N3)C5=CC=CC=C5 |
Origin of Product |
United States |
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